2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRRHYKYKLOOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group, an ethoxyphenyl substituent, and a pyridazinone moiety. Its molecular formula is , with a molecular weight of approximately 341.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that 2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibits significant biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting osteoclast differentiation, which is crucial for bone resorption processes. This effect is attributed to the suppression of cathepsin K expression, a key enzyme involved in this process.
- Anticancer Properties : Preliminary studies suggest that the compound may interfere with tumor-related pathways, indicating potential applications in cancer therapy.
The mechanism of action involves interactions with specific molecular targets, primarily through binding to receptors associated with inflammatory and cancer pathways. The structural features of the compound facilitate these interactions, enhancing its biological efficacy.
In Vitro Studies
In vitro assays have demonstrated that 2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide effectively suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis. This suppression is significant for developing treatments for osteoporosis and other bone-related diseases.
Comparative Studies
Comparative studies with similar pyridazine derivatives indicate that the unique cyclopentyl and ethoxyphenyl groups enhance the compound's selectivity and potency against specific biological targets. For instance, compounds lacking these substituents showed reduced biological activity .
Synthesis Pathway
The synthesis of 2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions:
- Formation of Pyridazinone Moiety : Starting from appropriate diketones or ketoesters, hydrazine derivatives are used to form the pyridazinone structure.
- Cyclopentyl Substitution : The cyclopentyl group is introduced through alkylation reactions.
- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.
Comparison with Similar Compounds
Key Observations :
- The cyclopentyl group introduces steric bulk distinct from dimethoxyphenyl or benzylpiperidinyl groups, which may influence pharmacokinetics .
2.2. Side Chain Variations
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows similar coupling strategies (e.g., acid chloride with amines) as in , though yields depend on substituent reactivity.
- IR data suggests the pyridazinone C=O stretch (~1665 cm⁻¹) is consistent across analogs, while side-chain C=O groups vary (e.g., 1711 cm⁻¹ in antipyrine hybrids ).
Research Implications and Structural-Activity Relationships (SAR)
- Lipophilicity : The cyclopentyl and ethoxyphenyl groups increase logP compared to polar analogs (e.g., piperazine derivatives), suggesting improved membrane permeability .
- Bioactivity: Pyridazinone-acetamides are explored as enzyme inhibitors (e.g., PRMT5 inhibitors ). The target’s substituents may optimize binding to hydrophobic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
